molecular formula C15H10ClFN4O3 B2938198 5-chloro-2-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034268-46-5

5-chloro-2-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2938198
CAS No.: 2034268-46-5
M. Wt: 348.72
InChI Key: XSHWZVLBLSSDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-fluoro-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10ClFN4O3 and its molecular weight is 348.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RET Kinase Inhibitors for Cancer Therapy

Research by Mei Han et al. (2016) describes the design, synthesis, and evaluation of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, including oxadiazole, as RET kinase inhibitors. These compounds exhibit moderate to high potency in inhibiting RET kinase activity at both molecular and cellular levels, suggesting potential applications in cancer therapy (Han et al., 2016).

Anticancer Evaluation

Salahuddin et al. (2014) conducted a study synthesizing and evaluating oxadiazole derivatives for their anticancer activity. One compound was found to be the most active on breast cancer cell lines, indicating the potential of oxadiazole-containing compounds in cancer treatment (Salahuddin et al., 2014).

Antimicrobial Activity

N. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. The presence of a fluorine atom significantly enhanced the antimicrobial activity of these compounds (Desai et al., 2013).

Anti-Inflammatory and Anti-Cancer Agents

Madhavi Gangapuram and K. Redda (2009) synthesized novel compounds combining oxadiazole with dihydropyridin, showing potential as anti-inflammatory and anti-cancer agents. This suggests that the structural features of oxadiazole can be utilized in developing therapeutics for inflammation and cancer (Gangapuram & Redda, 2009).

Protoporphyrinogen IX Oxidase Inhibitors

Research by Bin Li et al. (2005) on trifluoromethyl-substituted compounds, including those with fluorobenzamide groups, explored their potential as protoporphyrinogen IX oxidase inhibitors, relevant in the development of herbicides and antimicrobial agents (Li et al., 2005).

Properties

IUPAC Name

5-chloro-2-fluoro-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O3/c16-9-1-2-11(17)10(6-9)15(23)19-7-13-20-14(21-24-13)8-3-4-18-12(22)5-8/h1-6H,7H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHWZVLBLSSDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.